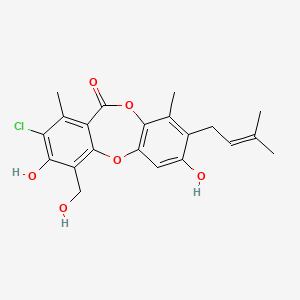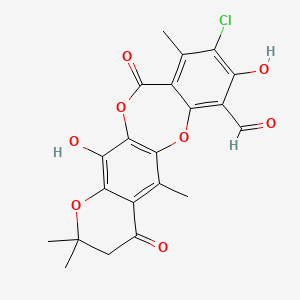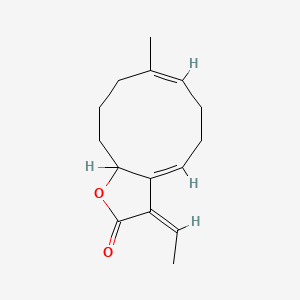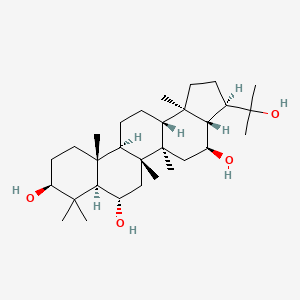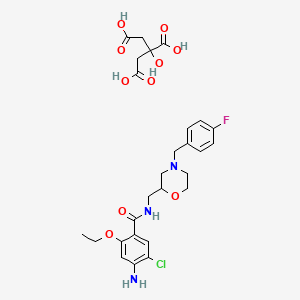
西沙必利柠檬酸盐
科学研究应用
马来酸莫沙必利具有广泛的科学研究应用:
化学: 用作研究胃肠动力促进剂及其化学性质的模型化合物。
生物学: 研究其对胃肠动力的影响及其对胃肠道的神经性影响.
医学: 广泛用于治疗胃肠道疾病,如胃炎、胃食管反流病、功能性消化不良和肠易激综合征.
工业: 用于制药行业开发胃肠动力促进剂.
作用机制
马来酸莫沙必利通过作为选择性5-羟色胺4受体激动剂发挥作用。 这种作用刺激胃肠神经丛中乙酰胆碱的释放,增强胃肠动力并加速胃排空 .
类似化合物:
西沙必利: 5-羟色胺4受体激动剂,具有类似的动力促进作用,但与心脏毒性有关.
特格塞罗: 另一种用于胃肠动力障碍的5-羟色胺4受体激动剂.
普鲁卡必利: 选择性5-羟色胺4受体激动剂,与西沙必利相比副作用更少.
马来酸莫沙必利的独特性: 马来酸莫沙必利在作为5-羟色胺4受体激动剂和5-羟色胺3受体拮抗剂的双重作用方面具有独特性。 这种双重作用增强了其动力促进作用,同时最大限度地减少了心脏毒性等副作用 .
生化分析
Biochemical Properties
Mosapride citrate interacts with the 5HT4 receptors in the gastrointestinal tract . This dual action accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .
Cellular Effects
Mosapride citrate influences cell function by accelerating gastric emptying and promoting motility in the gastrointestinal tract . It also exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects .
Molecular Mechanism
The mechanism of action of mosapride citrate involves its selective agonistic action on the 5HT4 receptors and antagonistic action on the 5HT3 receptors . This leads to accelerated gastric emptying and increased gastrointestinal motility .
Temporal Effects in Laboratory Settings
In laboratory settings, mosapride citrate has been shown to have a significant effect on the visceromotor response to colorectal distension in rat models of visceral hypersensitivity
Dosage Effects in Animal Models
In animal models, the effects of mosapride citrate have been observed to vary with different dosages . For instance, in a rat model, mosapride citrate significantly reduced the visceromotor response to colorectal distension .
Metabolic Pathways
The metabolic pathways of mosapride citrate involve its metabolism mainly in the liver . The specific enzymes or cofactors that it interacts with are not clearly mentioned in the available literature.
准备方法
合成路线和反应条件: 马来酸莫沙必利的合成涉及一系列化学反应,包括其核心结构的形成,然后引入官能团。合成通常包括以下步骤:
苯甲酰胺核的形成: 第一步涉及通过使4-氨基-5-氯-2-乙氧基苯甲酸与亚硫酰氯反应形成相应的酰氯来形成苯甲酰胺核。然后将其与吗啉反应生成苯甲酰胺核。
氟苯基的引入: 然后在碱的存在下,将苯甲酰胺核与4-氟苄基氯反应以引入氟苯基。
莫沙必利的形成: 最后一步涉及将中间体与柠檬酸反应生成马来酸莫沙必利.
工业生产方法: 马来酸莫沙必利的工业生产涉及湿法制粒和压片。 该过程包括将马来酸莫沙必利和聚维酮K15溶解在水中,然后进行制粒、干燥和压片 . 此方法确保药物快速溶解,质量稳定,易于大规模生产。
化学反应分析
反应类型: 马来酸莫沙必利会发生各种化学反应,包括:
氧化: 马来酸莫沙必利可以发生氧化反应,特别是在氨基和乙氧基处。
还原: 还原反应可以在苯甲酰胺核处发生,导致形成还原衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤化剂和亲核试剂.
主要形成的产物:
氧化产物: 马来酸莫沙必利的氧化衍生物。
还原产物: 马来酸莫沙必利的还原衍生物。
取代产物: 根据所用试剂的不同,会形成各种取代衍生物.
相似化合物的比较
Tegaserod: Another 5-hydroxytryptamine 4 receptor agonist used for gastrointestinal motility disorders.
Prucalopride: A selective 5-hydroxytryptamine 4 receptor agonist with fewer side effects compared to Cisapride.
Uniqueness of Mosapride Citrate: Mosapride Citrate is unique in its dual action as a 5-hydroxytryptamine 4 receptor agonist and a 5-hydroxytryptamine 3 antagonist. This dual action enhances its prokinetic effects while minimizing side effects such as cardiac toxicity .
属性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZTYZBFZKRPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClFN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046207 | |
| Record name | Mosapride citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-42-4 | |
| Record name | Mosapride citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AS 4370 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mosapride citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOSAPRIDE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



